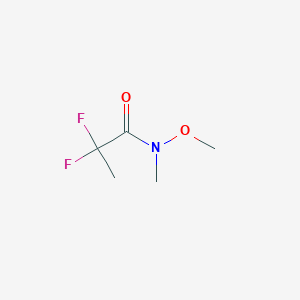

2,2-difluoro-N-methoxy-N-methylpropanamide

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Imaging Agents

The synthesis of complex fluorinated compounds, such as 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, demonstrates the utility of difluorinated compounds in developing potential PET imaging agents for cancer diagnosis. This work highlights the chemical synthesis routes required to achieve specific fluorinated structures that can be used in diagnostic imaging, particularly for targeting specific cancer mutations like B-Raf(V600E) (Wang et al., 2013).

Antifungal Activity

Research on dimethylated trifluoroatrolactamide derivatives, synthesized from α-hydroxyacetamide, showcases another application of difluorinated compounds. These derivatives exhibit moderate antifungal activity, suggesting their potential use in developing new antifungal agents. The study's focus on chemical structure and biological activity underlines the importance of fluorine modifications in enhancing the efficacy of pharmaceutical compounds (Yang et al., 2017).

Catalysis and Chemical Synthesis

The development of redox-neutral C-H alkenylation processes using gem-difluorohomoallylic silyl ethers is a significant advance in the field of catalysis and synthetic chemistry. This method allows for the efficient synthesis of elaborate difluorinated compounds, demonstrating the pivotal role of difluorinated reagents in facilitating novel chemical transformations with high regioselectivity and functional group tolerance. Such advancements are critical for the synthesis of complex molecules required in pharmaceutical and agrochemical industries (Cui et al., 2023).

Substrate Specificity in Biocatalysis

Investigations into the substrate specificity of heat-stable stereospecific amidases from Klebsiella oxytoca reveal the enzyme's capacity to utilize difluorinated compounds as substrates. This research underscores the enzymatic potential for biotransformation processes involving fluorinated substrates, offering a synthetic route to valuable fluorinated amino acids and their derivatives. Such enzymatic processes are crucial for producing enantiomerically pure compounds used in drug synthesis and other applications (Shaw & Naughton, 2004).

Safety and Hazards

Propiedades

IUPAC Name |

2,2-difluoro-N-methoxy-N-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2NO2/c1-5(6,7)4(9)8(2)10-3/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOFFSZHUEANECU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)OC)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

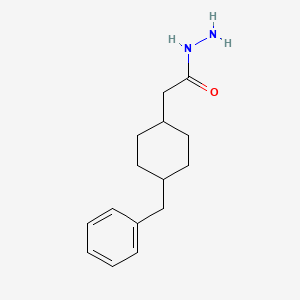

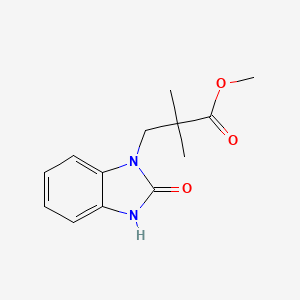

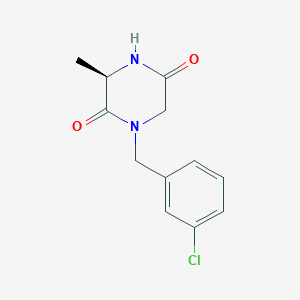

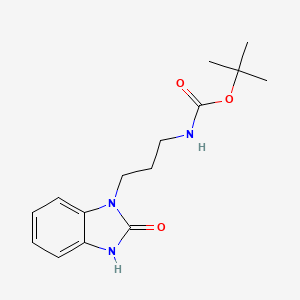

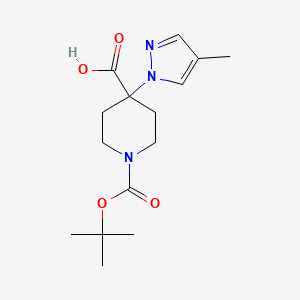

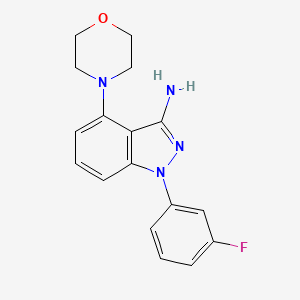

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(3,5-Difluorophenyl)-6-methyl-2-pyridinyl]methanol](/img/structure/B1467649.png)

![tert-Butyl 2-{[(2-methoxy-2-oxoethyl)amino]carbonyl}-1-hydrazinecarboxylate](/img/structure/B1467650.png)

![(3R)-1-[(1-hydroxycyclohexyl)methyl]pyrrolidin-3-ol](/img/structure/B1467655.png)

![3-[(tert-Butylamino)sulfonyl]-5-nitrobenzoic acid](/img/structure/B1467660.png)

![5-(tert-butoxycarbonyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1467662.png)